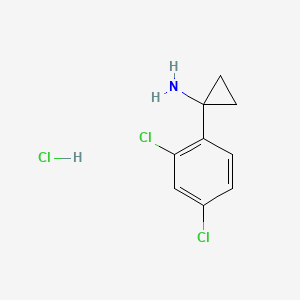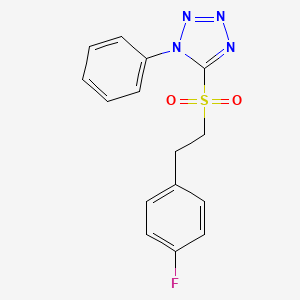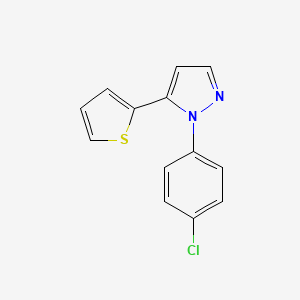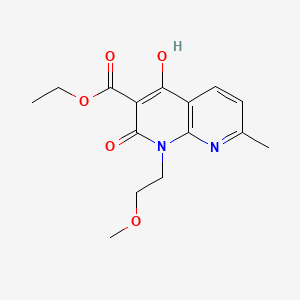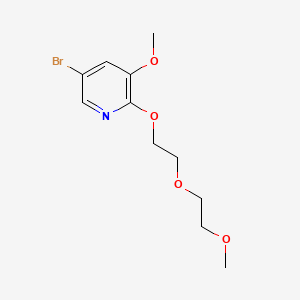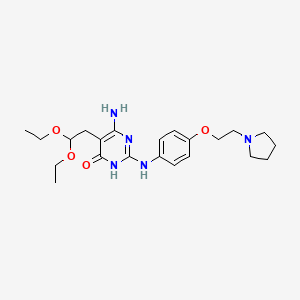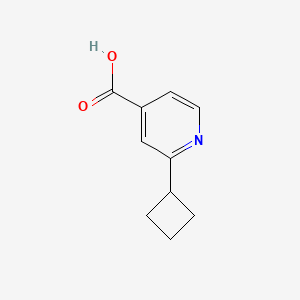
2-Cyclobutylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclobutylisonicotinic acid” is a chemical compound with the molecular formula C10H11NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Cyclobutylisonicotinic acid” consists of a cyclobutyl group attached to isonicotinic acid . The exact structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclobutylisonicotinic acid” include its molecular formula (C10H11NO2) and molecular weight . More detailed properties were not found in the retrieved data.
Aplicaciones Científicas De Investigación
Stable Isotope Applications in Clinical Research
Stable isotopes, including compounds potentially similar to 2-Cyclobutylisonicotinic acid, have seen increased application in clinical science due to advancements in mass spectrometry and an enhanced understanding of their safety and applicability to clinical problems. These techniques are crucial for diagnosing and researching various clinical conditions, highlighting the importance of stable isotopes in biomedical research (Halliday & Rennie, 1982).
Cyclooxygenase Inhibition and Healing
Research on cyclooxygenases (COX-1 and COX-2) and their inhibitors reveals significant implications for bone, tendon, and ligament healing. These findings underscore the pivotal role of COX enzymes and prostaglandins in health, disease, and the healing processes of various tissues, suggesting areas where 2-Cyclobutylisonicotinic acid derivatives might find application in modulating inflammatory responses and tissue repair processes (Radi & Khan, 2005).
Herbicide Toxicity and Environmental Impact
The toxicological and environmental impacts of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound with a different but relevant chemical structure), have been extensively studied, providing a framework for understanding the ecological and health-related aspects of chemical compounds. Such research can inform the safety and environmental stewardship of related compounds in scientific and agricultural applications (Zuanazzi et al., 2020).
Drug Interactions and Acid-Related Diseases
The interaction of various drugs with agents used to treat acid-related diseases offers insights into the complexities of drug action and metabolism, which are critical for developing new pharmaceuticals and understanding their interactions within the human body. This research can help in designing safer and more effective therapeutic agents, potentially including derivatives of 2-Cyclobutylisonicotinic acid (Humphries & Merritt, 1999).
Cyclobutane-Containing Alkaloids in Drug Design
Cyclobutane-containing alkaloids are highlighted for their antimicrobial, antibacterial, and antitumor activities. This underscores the potential of cyclobutane derivatives, such as 2-Cyclobutylisonicotinic acid, in drug discovery and development, pointing towards their role as a valuable source of leads for novel therapeutic agents (Sergeiko et al., 2008).
Direcciones Futuras
While specific future directions for “2-Cyclobutylisonicotinic acid” were not found in the retrieved data, the field of therapeutic peptides, which includes compounds like “2-Cyclobutylisonicotinic acid”, is a hot topic in pharmaceutical research . The development of peptide drugs, including the optimization of their physicochemical properties, is a key area of focus .
Propiedades
IUPAC Name |
2-cyclobutylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUHLINCWYWUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylisonicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

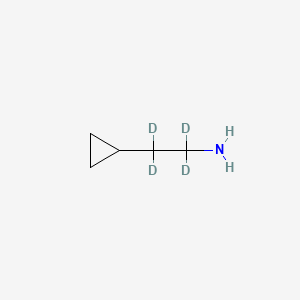
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
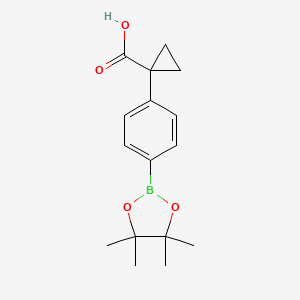
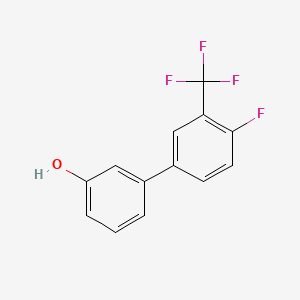
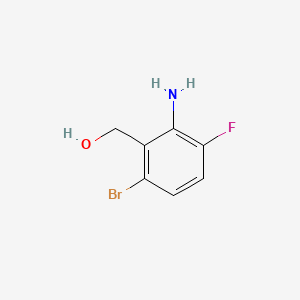
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
